methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
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Overview
Description
Methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its various applications, especially in the field of medicinal chemistry. This compound has gained significant attention due to its potential therapeutic effects, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer progression.
Biochemical and Physiological Effects:
Methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has been shown to exert various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has several advantages and limitations for lab experiments. One of the significant advantages is its potential therapeutic effects against various diseases. It is also relatively easy to synthesize and has good stability. However, one of the limitations is that it may not be suitable for use in vivo due to its potential toxicity. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. One of the significant directions is the further study of its mechanism of action, which may provide insights into its potential therapeutic effects. Additionally, the development of analogs with improved pharmacokinetic properties may lead to the development of more effective drugs. Furthermore, the study of its potential use in combination with other drugs may lead to the development of more effective treatment strategies for various diseases.
Synthesis Methods
The synthesis of methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to yield methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate.
Scientific Research Applications
Methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has been extensively studied for its various scientific research applications. One of the significant applications is its use in medicinal chemistry, where it has been shown to possess potential therapeutic effects against various diseases. It has been studied for its anticancer, anti-inflammatory, and antiviral properties, among others.
properties
IUPAC Name |
methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-14-11(18)8-7-10(17)13(14)15(20)19-12-6-4-3-5-9(12)16(21)23-2/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFYPUWKTKPXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC=CC=C2C(=O)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate |
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